ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
The compound is a derivative of benzothiazole, a class of bicyclic compounds that are known for their broad spectrum of biological activities . Benzothiazoles have been found to have potential as antiviral agents , and they play a pivotal role in the design and development of antiviral drugs .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including conventional multistep processes and one-pot procedures . The synthesis often involves the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . A strong dehydrating agent like P2O5/SiO2 is often used in the synthesis process .Molecular Structure Analysis
Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . This structure is what makes benzothiazoles highly reactive and useful as building blocks for organic and organoelement synthesis .Chemical Reactions Analysis
Benzothiazole derivatives are known for their reactivity. They can undergo a variety of chemical reactions, which makes them useful in the design of a wide variety of aromatic azoles .Scientific Research Applications
Ratiometric Sensing of Zn2+ Ions
The compound has been used as a fluorescent probe for ratiometric sensing of Zn2+ ions . The presence of Zn2+ ions yields a significant blue shift in the maximum emission of the compound, accompanied by a clear color change from orange to green .
Living Cell Imaging
The compound displays the ability to image both exogenous Zn2+ ions loaded into HeLa cells and endogenous Zn2+ distribution in living SH-SY5Y neuroblastoma cells .
Antioxidant Activities
The compound has been tested for its antioxidant activities using a DPPH radical assay.
Enzyme Inhibitory Potential
The compound has been evaluated for its enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-5-15-13-16-22(30)20(25-27-18-11-9-10-12-19(18)34-25)24(26(31)32-8-4)33-23(16)17(21(15)29)14-28(6-2)7-3/h9-13,29H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJMBPMXIBCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate |
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